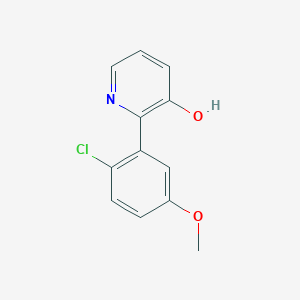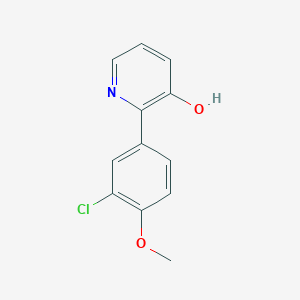
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%
Descripción general
Descripción
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (5-CMHP-2-HOP) is a novel compound that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 5-CMHP-2-HOP is a white crystalline solid with a melting point of 193-195°C and a purity of 95%. It is a highly polar compound that is soluble in water and organic solvents, making it an ideal candidate for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a synthetic intermediate for the synthesis of various heterocyclic compounds, such as quinolones and imidazoles. In medicinal chemistry, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a starting material for the synthesis of several bioactive molecules, such as antifungal agents and anti-inflammatory drugs. In biochemistry, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a substrate for the synthesis of various enzymes, such as cyclooxygenase and lipoxygenase.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cyclooxygenase and lipoxygenase. These enzymes catalyze the formation of prostaglandins and leukotrienes, respectively, which are involved in the regulation of inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, the compound has been shown to act as a substrate for various enzymes, including cyclooxygenase and lipoxygenase. These enzymes catalyze the formation of prostaglandins and leukotrienes, respectively, which are involved in the regulation of inflammation and other physiological processes. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its high purity (95%) and its solubility in water and organic solvents. In addition, the compound is relatively stable and can be stored at room temperature for up to one year. However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. The compound is very expensive and its synthesis can be difficult to scale up for large-scale experiments. In addition, the mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in synthetic organic chemistry, medicinal chemistry, and biochemistry are vast and still largely unexplored. Further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. In addition, further research is needed to develop more cost-effective synthetic methods for the production of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%. Finally, further research is needed to explore the potential of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% as a starting material for the synthesis of various heterocyclic compounds and bioactive molecules.
Métodos De Síntesis
The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been reported by several groups. The most commonly used method involves the reaction of 2-chloro-5-methoxyphenylhydrazine with 2-hydroxy-5-methylpyridine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at temperatures between 80-100°C and yields 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in high yields.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHMDGHCJYNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682992 | |
| Record name | 5-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111102-92-1 | |
| Record name | 5-(2-Chloro-5-methoxyphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111102-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)

